A1 Receptor Affinity and A3 Selectivity
3-Chloro-4-(cyclohexylmethoxy)aniline demonstrates potent and selective binding to the adenosine A1 receptor with a Ki of 50 nM, as measured in both bovine and rat brain membrane assays [1]. In contrast, its affinity for the adenosine A3 receptor is markedly lower, with a Ki of 10,000 nM (10 μM), establishing a 200-fold selectivity window between the two targets [1]. This level of selectivity is a critical differentiator when compared to other adenosine receptor ligands that may exhibit promiscuous binding profiles, enabling more precise pharmacological investigation of A1-specific pathways [1].
A3 Ki = 10,000 nM
200-fold selectivity window
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 50 nM (Adenosine A1 receptor) |
| Comparator Or Baseline | 10,000 nM (Adenosine A3 receptor) |
| Quantified Difference | 200-fold higher affinity for A1 vs A3 |
| Conditions | Displacement of [3H]CHA (N6-cyclohexyl adenosine) in bovine/rat brain membranes. |
Why This Matters
This selectivity profile enables targeted A1 receptor studies with reduced confounding effects from A3 receptor activation, a crucial consideration for assay design and lead optimization.
- [1] BindingDB. BDBM50369353: CHEMBL603977. Adenosine A1 and A3 Receptor Binding Data. View Source
